molecular formula C5H6N4O3 B13434972 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B13434972
M. Wt: 170.13 g/mol
InChI Key: ZJMGLWGBBXWRGJ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a versatile pyrimidine derivative of significant interest in medicinal and organic chemistry research. The diaminohydroxypyrimidine core is a recognized privileged structure in drug discovery, serving as a key building block for the synthesis of various heterocyclic compounds . This scaffold is frequently investigated for its potential biological activities, which can include anti-inflammatory properties, as seen in related 5-substituted 2-amino-4,6-dichloropyrimidines that inhibit immune-activated nitric oxide (NO) production . Furthermore, structurally similar molecules are pivotal intermediates in the multi-step synthesis of complex molecules like guanine, an essential nucleobase . The presence of the carboxylic acid moiety at the 5-position adds a dimension of functionality, making it a valuable precursor for further chemical modifications, including the formation of amides and esters, or for serving as a ligand in metal coordination chemistry studies. Researchers utilize this compound to develop new synthetic methodologies and to explore structure-activity relationships in the pursuit of novel therapeutic agents. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10)

InChI Key

ZJMGLWGBBXWRGJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Acylation Reaction:

    • React 2,4-diamino-5-nitroso-6-hydroxypyrimidine with formamide and water.
    • Catalyst A (5–20% by weight, preferably sodium metabisulfite) facilitates the reaction.
    • Molar ratio of nitrosopyrimidine:formamide:water is optimized between 1:(3–6):(3–15), with the preferred ratio being 1:(3–4):(6–9).
    • Reaction temperature is gradually raised from 60–90 °C for 1–3 hours to 95–120 °C for 2–4 hours.
  • Crystallization:

    • After reaction completion, the mixture is cooled directly or after dilution with water to crystallize the product.
    • The product is filtered, washed, and dried to obtain 2,4-diamino-6-hydroxy-5-formamidopyrimidine.
  • Byproduct Management:

    • Ammonia and carbon dioxide generated are absorbed in dilute sulfuric acid to produce ammonium sulfate fertilizer or passed into ice water to form ammonium carbonate solution, which can be sold or reused.
Parameter Details
Starting Material 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
Solvent Formamide and water
Catalyst Sodium metabisulfite (5–20% wt)
Molar Ratio (substrate:formamide:water) 1:(3–6):(3–15), preferred 1:(3–4):(6–9)
Temperature 60–90 °C (1–3 h), then 95–120 °C (2–4 h)
Byproducts Ammonium sulfate or ammonium carbonate solution
Advantages High yield, green, economic, reduced waste

This method is noted for its high conversion rate, excellent atom economy, and environmental benefits, making it suitable for industrial applications.

Multi-step Pyrimidine Functionalization Approach

Another synthetic route involves starting from 2,4-diamino-6-hydroxypyrimidine and performing sequential functional group transformations:

  • Chlorination with phosphorus oxychloride to give 2,4-diamino-6-chloropyrimidine.
  • Nucleophilic substitution to introduce substituents.
  • Iodination at the 5-position.
  • Suzuki coupling reactions to append aryl groups.
  • Final deprotection steps to yield functionalized pyrimidine derivatives.

While this method is more complex and multi-step, it allows for structural diversification of the pyrimidine core, which can be adapted to produce 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid derivatives depending on the substituents introduced.

Step Reaction Type Key Reagents/Conditions Yield (%)
1. Chlorination POCl3 treatment Phosphorus oxychloride, reflux ~85
2. Nucleophilic substitution Sodium hydride + nucleophile DMSO or THF, dry conditions 61–79
3. Iodination N-Iodosuccinimide Dry acetonitrile 96–98
4. Suzuki Coupling Pd-catalyzed cross-coupling Pd(PPh3)4 or Pd(dbpf)Cl2, boronic acids 70–92

This approach is valuable for research and development but less direct for bulk preparation of the target compound.

Classical Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate

A traditional synthetic route to 2,4-diamino-6-hydroxypyrimidine (a close analog) involves condensation of guanidine nitrate with ethyl 2-cyanoacetate in the presence of sodium methoxide in methanol, followed by pH adjustments and crystallization.

Step Reagents/Conditions Notes
1. Condensation Guanidine nitrate + ethyl 2-cyanoacetate + sodium methoxide in methanol, reflux 4 h Forms intermediate pyrimidine core
2. pH Adjustment Hydrochloric acid to pH 9, then acetic acid to pH 7 Controls crystallization and purity
3. Isolation Cooling to 5–10 °C, filtration, washing, drying Yields ~95% pure product

Though effective for 2,4-diamino-6-hydroxypyrimidine, this method requires adaptation to introduce the 5-carboxylic acid function.

Method Starting Material(s) Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Pd, PtO2, Raney Ni, NaOH 1.4–2.3 bar H2, aqueous NaOH Direct reduction to amino derivative Low concentration, thickening issues
Acylation in Formamide 2,4-Diamino-5-nitroso-6-hydroxypyrimidine Sodium metabisulfite (catalyst) 60–120 °C, formamide/water High yield, green, scalable Requires catalyst optimization
Multi-step Functionalization 2,4-Diamino-6-hydroxypyrimidine POCl3, NIS, Pd catalysts Multiple steps, various solvents Structural diversity, high yields Complex, multi-step
Condensation from Guanidine Nitrate Guanidine nitrate, ethyl 2-cyanoacetate Sodium methoxide, HCl, acetic acid Reflux in methanol, pH control Simple, high purity product Limited to hydroxypyrimidine core

The preparation of this compound and related derivatives can be achieved via several methods. The most industrially promising method is the catalytic acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide-water mixtures catalyzed by sulfur-based catalysts, which offers high yields, environmental benefits, and manageable byproducts. Catalytic hydrogenation methods are well-established but face limitations in scalability due to reaction mixture viscosity. Multi-step synthetic routes provide flexibility for derivative synthesis but are more complex and less suited for bulk production. Classical condensation methods provide access to core pyrimidine structures but need further functionalization to reach the carboxylic acid derivative.

This comprehensive analysis integrates patent literature, peer-reviewed research, and synthetic databases to provide a professional and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (BH4). This inhibition can lead to a decrease in nitric oxide production and affect various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituent type and position. Below is a comparison of key analogs:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference ID
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid 2-NH₂, 4-NH₂, 6-OH, 5-COOH 200.15 (calc.) High polarity, potential enzyme inhibition
2,4-Dihydroxypyrimidine-5-carboxylic acid 2-OH, 4-OH, 5-COOH 172.12 Chelating agent, moderate solubility
4-Aminopyrimidine-5-carboxylic acid 4-NH₂, 5-COOH 153.13 Intermediate in drug synthesis
2-(Hydroxyimino)dihydropyrimidine-5-carboxylic acid derivatives 2=N-OH, 5-COOH, 6-CH₃/CH₂CH₃ Varies Antimicrobial activity (Gram+ bacteria)
BW 301U (Diaminopyridopyrimidine) 2-NH₂, 4-NH₂, fused pyrido ring 381.42 Dihydrofolate reductase inhibition (anticancer)

Key Observations :

  • Amino vs. Hydroxyl Groups: The replacement of hydroxyl groups with amino groups (e.g., 2,4-diamino vs.
  • Carboxylic Acid Functionality : The 5-carboxylic acid group in all listed compounds contributes to water solubility and metal chelation, critical for bioavailability .
  • Biological Activity: 2-(Hydroxyimino)dihydropyrimidine-5-carboxylic acid derivatives exhibit antimicrobial activity, while BW 301U (a pyridopyrimidine) targets dihydrofolate reductase in cancer cells . This suggests the target compound’s activity may depend on substituent positioning and ring saturation.
Pharmacological and Biochemical Profiles
  • Antimicrobial Activity: 2-(Hydroxyimino)dihydropyrimidine-5-carboxylic acid derivatives show efficacy against Staphylococcus aureus (MIC 12.5–25 µg/mL) and fungi like Candida albicans .
  • Enzyme Inhibition: BW 301U inhibits dihydrofolate reductase (IC₅₀ ≈ 1 nM), comparable to methotrexate, but with better cellular uptake due to lipophilicity . The target compound’s amino and hydroxyl groups may favor binding to other enzymes, such as thymidylate synthetase.

Biological Activity

Overview

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities, particularly its role as an enzyme inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, especially those linked to nitric oxide dysregulation and cancer.

  • Molecular Formula : C7_7H9_9N5_5O3_3
  • Molecular Weight : Approximately 197.17 g/mol
  • Structure : Characterized by the presence of two amino groups, a hydroxyl group, and a carboxylic acid group.

The primary mechanism of action for this compound involves the inhibition of GTP cyclohydrolase I , an enzyme critical in the de novo synthesis of tetrahydrobiopterin (BH4). This inhibition leads to decreased nitric oxide production, affecting various metabolic pathways and potentially providing therapeutic benefits in conditions characterized by excessive nitric oxide synthesis .

Enzyme Inhibition

  • GTP Cyclohydrolase I Inhibition :
    • This compound acts as a potent inhibitor of GTP cyclohydrolase I, impacting the synthesis of BH4 and consequently reducing nitric oxide production in activated macrophages and other cell types .
  • Dihydrofolate Reductase Inhibition :
    • It has been studied for its ability to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This property positions it as a candidate for anti-cancer therapies .

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that 2,4-diamino-6-hydroxypyrimidine derivatives showed selective inhibition against DHFR from Pneumocystis carinii compared to rat liver DHFR, highlighting their potential for targeted therapy in parasitic infections .
  • Nitric Oxide Production :
    • In experiments involving cytokine-activated cells, the compound was shown to suppress iNOS expression and nitric oxide production independently of BH4 levels, suggesting alternative pathways through which it exerts its effects .

Comparative Analysis

Compound NameMechanism of ActionBiological ActivityUnique Characteristics
This compoundInhibits GTP cyclohydrolase IReduces nitric oxide productionContains both amino and carboxylic groups
2,4-Diamino-6-hydroxypyrimidineInhibits DHFRPotential anti-cancer activityLacks carboxylic acid group
5-FluorouracilInhibits thymidylate synthaseAnti-cancer activityWidely used chemotherapeutic agent

Q & A

Q. What are the optimal synthetic routes for 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid derivatives, and how can reaction efficiency be maximized?

A reflux-based protocol using hydroxylamine hydrochloride and sodium hydroxide with ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate precursors achieves high yields (>85%) and minimizes side reactions. Key advantages include short reaction times (~2–4 hours) and straightforward product isolation via filtration . Structural confirmation requires FT-IR (e.g., N–H stretching at 3200–3400 cm⁻¹), ¹H NMR (δ 6.5–8.0 ppm for aromatic protons), and mass spectrometry (m/z matching molecular ion peaks) .

Q. How should researchers design initial antimicrobial screening assays for this compound?

Use agar diffusion assays to assess broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, alongside antifungal tests against Candida albicans. Quantify minimum inhibitory concentrations (MICs) via broth microdilution, with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate results. Compounds with oxime and carboxylic acid functionalities often show enhanced activity due to hydrogen-bonding interactions with microbial targets .

Q. What spectroscopic techniques are critical for structural elucidation of pyrimidine derivatives?

Combine FT-IR to identify functional groups (e.g., hydroxyl, amino), ¹H/¹³C NMR for regiochemical assignments (e.g., distinguishing NH₂ and OH protons), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to optimize antimicrobial efficacy?

Introduce substituents at the 4-phenyl and 6-methyl positions to modulate lipophilicity and electronic effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity by improving membrane penetration.
  • Methyl groups at the 6-position increase antifungal potency by sterically shielding the carboxylic acid moiety from metabolic degradation.
    Validate hypotheses using comparative MIC assays and molecular docking with target enzymes (e.g., dihydrofolate reductase) .

Q. How should contradictory data in biological activity or synthetic yields be resolved?

  • Synthesis contradictions : Re-examine reaction conditions (e.g., solvent purity, temperature gradients) using design-of-experiment (DoE) approaches. For low yields, consider alternative catalysts (e.g., CeCl₃·7H₂O) to improve regioselectivity .
  • Biological variability : Cross-validate using multiple assay formats (e.g., time-kill kinetics vs. MICs) and orthogonal cell lines. Confounders like efflux pump activity in resistant strains require genetic knockout models .

Q. What strategies are effective for probing the mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots using purified enzymes (e.g., thymidylate synthase).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonds with catalytic residues).
  • Mutagenesis studies : Replace critical amino acids (e.g., Asp81 in dihydroorotate dehydrogenase) to confirm binding specificity .

Q. How can computational methods enhance the design of novel derivatives?

  • Molecular dynamics (MD) simulations : Predict binding stability of derivatives with target proteins over 100-ns trajectories.
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Validate with leave-one-out cross-validation (Q² > 0.6) .

Methodological Best Practices

  • Synthetic reproducibility : Document solvent drying protocols (e.g., molecular sieves for DMF) and inert atmosphere conditions (N₂/Ar) to prevent oxidation of amino groups .
  • Data validation : Triplicate biological assays with statistical analysis (p < 0.05 via ANOVA) and adherence to OECD guidelines for in vitro toxicity screening .

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